1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol
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Description
“1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol” is a complex organic compound. It is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . This compound can be used to synthesize pharmaceutical compounds such as diuretics .
Synthesis Analysis
The synthesis of this compound involves the condensation reactions of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- and 2-hydroxy-5-methoxy-benzaldehydes and reduced with NaBH (4) to give the new N/O-donor-type ligands .Molecular Structure Analysis
The molecular formula of this compound is C7H14NO2 . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O . The SMILES string representation is C1COC2(CC[NH2+]CC2)O1 .Chemical Reactions Analysis
The compound 2-hydroxymethyl-8-phenethyl-1,4-dioxa-8-azaspiro [4,5]decane (1) reacts with a reagent selected from the group consisting of 2-chloro-4-bromophenol, morpholine, 2-chloro-5-chloromethyl-thiazole, benzyl chloride, and thiophenol, in the presence of a catalyst in an organic solvent to obtain a reaction mixture .Physical and Chemical Properties Analysis
The compound is a clear colorless viscous liquid . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c16-13(4-2-1-3-5-13)12-15-8-6-14(7-9-15)17-10-11-18-14/h16H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPMNWGFUJTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC3(CC2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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